6-Bromo-3-chloropyrazine-2-carboxylic acid
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Overview
Description
6-Bromo-3-chloropyrazine-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H2BrClN2O2. It is a derivative of pyrazine, characterized by the presence of bromine and chlorine atoms at the 6th and 3rd positions, respectively, and a carboxylic acid group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloropyrazine-2-carboxylic acid typically involves the halogenation of pyrazine derivatives. One common method starts with the chlorination of pyrazine to form 3-chloropyrazine. This intermediate is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules, such as in Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Bromo-3-chloropyrazine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is employed in the study of biological pathways and mechanisms, often as a probe or inhibitor.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloropyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of target enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloropyridine-2-carbonitrile: Similar in structure but with a nitrile group instead of a carboxylic acid group.
6-Bromo-3-chloropyrazine-2-carbonitrile: Similar structure with a nitrile group.
3-Bromo-6-chloropyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
6-Bromo-3-chloropyrazine-2-carboxylic acid is unique due to the combination of bromine and chlorine atoms on the pyrazine ring, along with the carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
6-bromo-3-chloropyrazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClN2O2/c6-2-1-8-4(7)3(9-2)5(10)11/h1H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXUMWISGBXTKEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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